

A Comprehensive Technical Guide to the Natural Sources of Cyanidin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanidin-3-rutinoside	
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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Cyanidin-3-rutinoside

Cyanidin-3-rutinoside, also known as antirrhinin, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many plants.[1] As a glycoside of cyanidin, it consists of a cyanidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety. This compound is of significant interest to the scientific community due to its potent antioxidant properties and potential therapeutic applications.[2][3][4] Research has indicated its involvement in various biological activities, including anti-inflammatory, anti-diabetic, and cardioprotective effects.[5] Furthermore, studies have explored its role in selectively inducing apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.[2][3] This guide provides an in-depth overview of the primary natural sources of Cyanidin-3-rutinoside, quantitative data, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Natural Sources and Quantitative Analysis

Cyanidin-3-rutinoside is widely distributed in a variety of fruits, particularly in berries and dark-colored fruits.[1][5] The concentration of this anthocyanin can vary significantly depending on the species, cultivar, ripening stage, and growing conditions. The highest concentrations are typically found in the skin and seeds of fruits.[1]



Data Presentation: Cyanidin-3-rutinoside Content in Various Foods

The following table summarizes the quantitative data for **Cyanidin-3-rutinoside** content in several notable natural sources. This data, compiled from various studies, is presented to facilitate comparison for research and development purposes.



Food Source	Mean Content (mg/100 g Fresh Weight)	Range of Content (mg/100 g FW)	Standard Deviation	Notes	References
Blackcurrant (Ribes nigrum)	160.78	-	-	A dominant anthocyanin, comprising 26.4–40.6% of total anthocyanins.	[6][7]
Sweet Cherry (Prunus avium)	143.27	-	-	A major anthocyanin in sweet cherries.	[6][7]
Black Olive (Olea europaea)	72.35	0.00 - 320.57	86.90	High variability observed.	[6][8]
Plum (Prunus domestica)	33.85	-	-	[6]	
Blackberry (Rubus fruticosus)	8.86	1.34 - 13.81	5.03	[6][8]	•
Sour Cherry (Prunus cerasus)	6.98	-	-	[6]	
Black Elderberry (Sambucus nigra)	5.83	5.83	0.00	[6][8]	
Red Raspberry	5.20	-	-	[6]	-



(Rubus					
idaeus)					
Black Raspberry (Rubus occidentalis)	-	-	-	A primary anthocyanin, comprising 24-40% of total anthocyanins.	[4][9]
Redcurrant (Ribes rubrum)	2.10	-	-	[6]	
Gooseberry (Ribes uva- crispa)	2.03	-	-	[6]	
Cloudberry (Rubus chamaemoru s)	1.86	-	-	[6]	
Mulberry (Morus nigra)	-	-	-	A known source, often studied for its cyanidin glycosides.	[5][10]

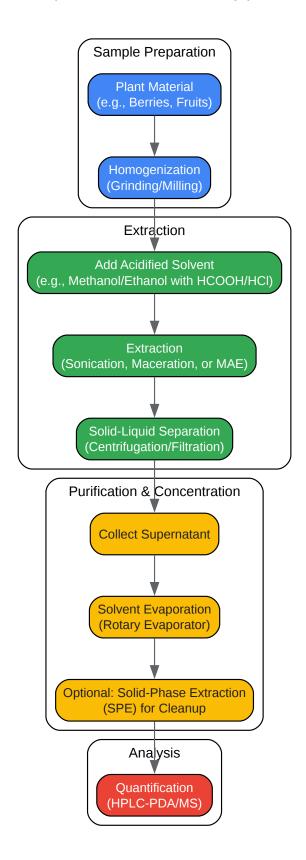
Experimental Protocols: Extraction and Quantification

Accurate analysis of **Cyanidin-3-rutinoside** requires robust and validated experimental methods. This section details common protocols for its extraction from plant matrices and subsequent quantification.

General Extraction Workflow



The extraction of anthocyanins is a critical step that influences the final quantitative results. The general workflow involves solid-liquid extraction, followed by purification and concentration.





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Caption: General workflow for extraction and analysis of **Cyanidin-3-rutinoside**.

Protocol 1: Acidified Methanol Extraction from Black Rice

This protocol is adapted from a method used for extracting anthocyanins from black rice.[11]

- Sample Preparation: Purchase or harvest fresh plant material. If necessary, freeze-dry the material to preserve anthocyanin content. Grind the material (e.g., 30 grams of black rice) into a fine powder.[11]
- Extraction Solvent: Prepare an extraction solvent of methanol acidified with 1.0 N HCl (volume ratio 85:15).[11] The acidic conditions are crucial for stabilizing the anthocyanins in their colored flavylium cation form.[12]
- Extraction: Mix the powdered sample with 200 mL of the acidified methanol solvent. Sonicate the mixture for 15 minutes to facilitate cell wall disruption and solvent penetration.[11]
- Separation: Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C. Decant the supernatant into a clean flask.[11]
- Re-extraction: To maximize yield, repeat the extraction process on the remaining pellet with an additional 200 mL of solvent, followed by sonication and centrifugation.[11]
- Concentration: Combine the supernatants from both extractions. Reduce the total volume to approximately 25 mL using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.[11]
- Storage: Store the concentrated extract at -20°C or below in the dark prior to analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the simultaneous separation and quantification of Cyanidin-3-glucoside and **Cyanidin-3-rutinoside** in mulberry fruit.[13]



- Instrumentation: Utilize an HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometry (MS) detector.[13][14]
- Chromatographic Column: Employ a C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size).[13]
- Mobile Phase:
 - Mobile Phase A: Water with 0.5% formic acid.
 - Mobile Phase B: Acetonitrile with 0.5% formic acid. The use of formic acid helps to maintain an acidic pH, improving peak shape and resolution for anthocyanins.[13]
- Elution Gradient: Apply a gradient elution program to separate the compounds of interest. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
- Flow Rate: Set the flow rate to 1.0 mL/min.[13]
- Detection: Monitor the elution profile at a wavelength of 520 nm, which is the characteristic absorbance maximum for cyanidin-based anthocyanins.[13][15]
- Quantification:
 - Prepare a series of standard solutions of pure **Cyanidin-3-rutinoside** (e.g., in the range of 15 to 500 μ g/mL).[13]
 - Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample extract. Identify the Cyanidin-3-rutinoside peak based on its retention time compared to the standard.
 - Quantify the amount of Cyanidin-3-rutinoside in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways



Cyanidin-3-rutinoside exhibits a range of biological effects, with recent research focusing on its pro-oxidant and apoptotic activities in cancer cells and its role in metabolic regulation.

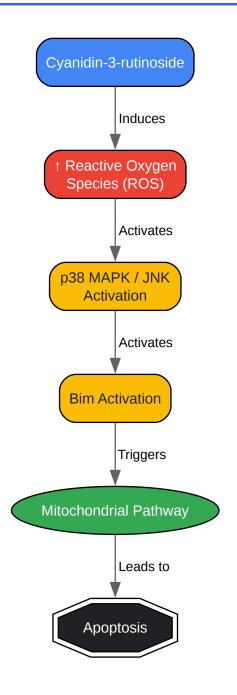
Induction of Apoptosis in Leukemic Cells

While known as an antioxidant, **Cyanidin-3-rutinoside** can paradoxically induce oxidative stress and apoptosis in certain cancer cells, such as the HL-60 human leukemia cell line.[2][3] This selective cytotoxicity is a promising avenue for therapeutic development.

The proposed signaling pathway is as follows:

- Cyanidin-3-rutinoside treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[2][3]
- The increase in ROS activates stress-related signaling cascades, specifically the p38
 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[2]
 [3]
- Activation of p38 MAPK and JNK contributes to cell death by upregulating the pro-apoptotic Bcl-2 family protein, Bim.[2][3]
- Bim translocates to the mitochondria, disrupting the mitochondrial outer membrane and leading to the release of pro-apoptotic factors like cytochrome c, which ultimately triggers caspase activation and apoptosis.[2]
- Importantly, this pro-oxidant effect was not observed in normal human peripheral blood mononuclear cells, highlighting the compound's selective action against leukemic cells.[2][3]





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Caption: Apoptotic signaling pathway induced by **Cyanidin-3-rutinoside** in HL-60 cells.

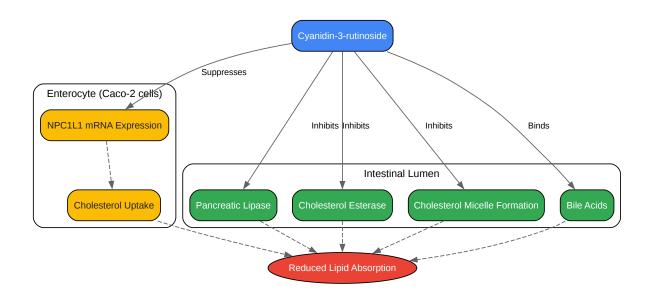
Inhibition of Lipid Digestion and Absorption

Cyanidin-3-rutinoside has been shown to act as a natural inhibitor of intestinal lipid digestion and absorption, suggesting its potential in managing dyslipidemia.[5]

The key mechanisms identified include:



- Enzyme Inhibition: It acts as a mixed-type competitive inhibitor of pancreatic lipase, a key enzyme for digesting dietary fats. It also shows inhibitory effects on pancreatic cholesterol esterase.[5]
- Micelle Formation: The compound inhibits the formation of cholesterol micelles, which are essential for the absorption of dietary cholesterol.[5]
- Bile Acid Binding: Cyanidin-3-rutinoside can bind to primary and secondary bile acids, further disrupting the lipid absorption process.[5]
- Gene Expression: In Caco-2 intestinal cells, it significantly reduces cholesterol uptake and suppresses the mRNA expression of Niemann-Pick C1-Like 1 (NPC1L1), a critical transporter for cholesterol absorption.[5]



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Caption: Mechanisms of **Cyanidin-3-rutinoside** in inhibiting lipid absorption.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Natural Sources of Cyanidin-3-rutinoside]. BenchChem, [2025]. [Online PDF]. Available at:



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